Sodium 2,4,6-tris(hydroxymethyl)phenoxide
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Overview
Description
Sodium 2,4,6-tris(hydroxymethyl)phenoxide is an organic compound with the molecular formula C9H11NaO4. It is a sodium salt derivative of 2,4,6-tris(hydroxymethyl)phenol, commonly known as phloroglucinol. This compound is notable for its unique structure, which includes three hydroxymethyl groups attached to a phenolic ring, making it a versatile reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4,6-tris(hydroxymethyl)phenoxide typically involves the reaction of 2,4,6-tris(hydroxymethyl)phenol with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_2(\text{CH}_2\text{OH})_3\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_2(\text{CH}_2\text{OH})_3\text{ONa} + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at room temperature, ensuring complete deprotonation of the phenolic hydroxyl group to form the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process typically includes:
- Dissolution of 2,4,6-tris(hydroxymethyl)phenol in water.
- Gradual addition of sodium hydroxide solution under stirring.
- Filtration and drying of the resulting sodium salt.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,6-tris(hydroxymethyl)phenoxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenoxide ion can participate in nucleophilic aromatic substitution reactions, particularly with electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Electrophiles: Typical electrophiles for substitution reactions include alkyl halides and acyl chlorides.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Substitution Products: Alkylated or acylated phenols.
Condensation Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Sodium 2,4,6-tris(hydroxymethyl)phenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its phenolic structure, which is known to interact with various biological targets.
Industry: It is used in the production of polymers and resins, where its hydroxymethyl groups facilitate cross-linking reactions.
Mechanism of Action
The mechanism of action of Sodium 2,4,6-tris(hydroxymethyl)phenoxide is primarily based on its ability to act as a nucleophile due to the phenoxide ion. The compound can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, its phenolic structure allows it to interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
2,4,6-trihydroxymethylphenol: The parent compound without the sodium ion.
2,4,6-tris(hydroxymethyl)aniline: An analogous compound with an amino group instead of a hydroxyl group.
2,4,6-tris(hydroxymethyl)benzoic acid: A carboxylic acid derivative.
Uniqueness: Sodium 2,4,6-tris(hydroxymethyl)phenoxide is unique due to its sodium salt form, which enhances its solubility in water and its reactivity in various chemical processes. The presence of three hydroxymethyl groups also provides multiple sites for chemical modification, making it a versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
sodium;2,4,6-tris(hydroxymethyl)phenolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4.Na/c10-3-6-1-7(4-11)9(13)8(2-6)5-12;/h1-2,10-13H,3-5H2;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFBJPYLBZICFO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)[O-])CO)CO.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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